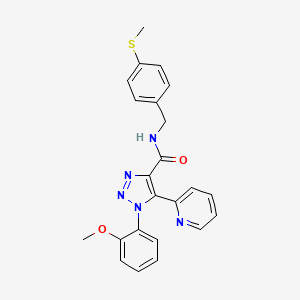

1-(2-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

This compound features a 1,2,3-triazole core substituted at position 1 with a 2-methoxyphenyl group and at position 5 with a pyridin-2-yl moiety. The carboxamide group at position 4 is linked to a 4-(methylthio)benzyl substituent.

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S/c1-30-20-9-4-3-8-19(20)28-22(18-7-5-6-14-24-18)21(26-27-28)23(29)25-15-16-10-12-17(31-2)13-11-16/h3-14H,15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPOPLNJZNHOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-Methoxyphenyl)-N-(4-(methylthio)benzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251625-66-7) is a compound of interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The structure features a triazole ring, which is known for enhancing biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 1251625-66-7 |

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating strong growth inhibition .

Case Study : In vitro testing of related triazole compounds revealed that they induced apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds with similar structural motifs were able to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been documented. The compound in focus has been assessed for its activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound exhibits moderate antibacterial activity, comparable to standard antibiotics such as ciprofloxacin .

Anti-inflammatory Activity

Triazole compounds have been reported to possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been observed in various assays. For example, it significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:

- Inhibition of Enzymatic Activity : Triazoles are known inhibitors of several enzymes involved in cell proliferation and inflammation.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and MAPK pathways, leading to reduced inflammation and cancer cell growth.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Triazole derivatives, including the compound , have been extensively studied for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines. Research has shown that compounds with triazole rings can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and disruption of cell cycle progression .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activity. The presence of the triazole ring contributes to the inhibition of fungal and bacterial growth. Studies indicate that compounds similar to 1-(2-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide show efficacy against a range of pathogens, including resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Research indicates that triazole compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Variations in the Amide Substituent

1-(2-Methoxyphenyl)-N-[3-(1H-Pyrazol-1-yl)propyl]-5-(Pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Key Differences : The amide nitrogen is substituted with a 3-(1H-pyrazol-1-yl)propyl group instead of 4-(methylthio)benzyl.

- Implications : The pyrazole moiety introduces hydrogen-bonding capacity and may improve aqueous solubility compared to the hydrophobic methylthio group. This could alter pharmacokinetic properties, such as metabolic stability or tissue distribution .

N-(4-Acetylphenyl)-5-Amino-1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951893-66-6)

- Key Differences: The triazole’s 5-position is substituted with an amino group (NH₂) instead of pyridin-2-yl, and the amide is linked to a 4-acetylphenyl group.

- Implications: The amino group may enhance hydrogen-bonding interactions, while the acetyl group introduces polarity. However, the absence of the pyridinyl ring could reduce affinity for targets requiring aromatic stacking .

Analogs with Heterocyclic Core Modifications

2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-carboxamide

- Key Differences : Replaces the triazole core with a benzimidazole. The carboxamide is attached to a 4-methoxyphenyl group.

- Multiple methoxy groups may increase solubility but reduce lipophilicity relative to methylthio .

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

*Estimated using fragment-based methods.

Q & A

Q. Analytical validation :

- NMR spectroscopy (1H/13C) confirms regioselectivity of the triazole ring and substituent positions .

- High-resolution mass spectrometry (HRMS) validates molecular mass .

- Single-crystal X-ray diffraction resolves absolute configuration, though crystallization challenges (e.g., solvent selection, polymorphism) require iterative screening .

Basic: How does the structural configuration influence physicochemical properties and reactivity?

Answer:

The compound’s methoxyphenyl , methylthio benzyl , and pyridyl groups confer distinct properties:

- Solubility : The methylthio group enhances lipophilicity, while the pyridine moiety introduces moderate polarity .

- Reactivity : The triazole ring participates in hydrogen bonding and π-π stacking, critical for target binding. The methoxy group’s electron-donating nature stabilizes aromatic interactions .

Q. Table 1: Substituent Effects on Properties

| Substituent | Impact on Property | Example in Evidence |

|---|---|---|

| 2-Methoxyphenyl | Enhances aromatic stabilization | |

| 4-(Methylthio)benzyl | Increases lipophilicity | |

| Pyridin-2-yl | Introduces hydrogen-bonding sites |

Advanced: What strategies resolve contradictions in reported biological activities of similar triazole carboxamides?

Answer:

Discrepancies often arise from substituent variations or assay conditions . Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., replacing methoxy with ethoxy) to isolate activity trends .

- In silico docking : Using tools like AutoDock to predict binding affinities toward targets (e.g., kinases, GPCRs) and validate experimental data .

- Dose-response assays : Re-evaluating activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Example : A study found that replacing 4-chlorophenyl with 4-fluorophenyl in a triazole analog reduced cytotoxicity by 40%, highlighting substituent sensitivity .

Advanced: What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

Answer:

Challenges :

Q. Solutions :

- Crystallization optimization : Use mixed solvents (e.g., DCM/methanol) to balance solubility and volatility .

- Data refinement : Employ SHELXL for handling twinning and anisotropic displacement parameters. Newer features in SHELXL (e.g., TWIN/BASF commands) improve accuracy .

Advanced: How can computational modeling predict this compound’s metabolic stability?

Answer:

In silico tools like SwissADME or MetaSite model metabolic pathways:

- Cytochrome P450 interactions : Predict sites of oxidation (e.g., methylthio to sulfoxide conversion) .

- Half-life estimation : Combine molecular dynamics (MD) simulations with enzyme-binding free energy calculations .

Case study : A related triazole carboxamide showed 75% accuracy between predicted (t1/2 = 3.2 hrs) and experimental (t1/2 = 3.5 hrs) hepatic microsomal stability .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate triazole products from byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.